N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide
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Overview
Description
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide: is an organic compound known for its applications in diverse fields, including medicinal chemistry, materials science, and biological research. This compound features a benzothiazole ring, a pyridine ring, and a dimethylsulfamoyl group, making it a molecule of considerable interest due to its complex structure and potential functionalities.
Preparation Methods
1. Synthetic Routes and Reaction Conditions:
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. A general approach might include:
Formation of benzothiazole ring: This often starts with a reaction between 2-aminobenzenethiol and a suitable carboxylic acid derivative, forming the benzothiazole core under conditions like reflux in the presence of a dehydrating agent.
Introduction of dimethylsulfamoyl group: Dimethylsulfamoyl chloride can be reacted with the benzothiazole under basic conditions to introduce the sulfonamide group.
Coupling with pyridine-4-carboxamide: The final step would involve the coupling of the modified benzothiazole with pyridine-4-carboxamide under conditions like using a coupling agent such as EDC or HATU in an organic solvent, typically DMF or DCM.
2. Industrial Production Methods:
Industrial production methods focus on optimizing yields and ensuring the scalability of the synthesis process. This may involve:
Batch or continuous flow reactors: to manage exothermic reactions safely.
Automated synthesis platforms: that can handle the complex multi-step synthesis.
Purification processes: like crystallization, chromatography, or distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
1. Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the dimethylsulfamoyl group.
Reduction: Reduction reactions may target the pyridine ring or the benzothiazole ring under suitable conditions.
Substitution: Electrophilic or nucleophilic substitution can occur at the aromatic rings, particularly at positions activated by electron-donating groups.
2. Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or palladium on carbon.
Substituting Reagents: Such as halogens for electrophilic substitution or organometallics for nucleophilic substitution.
3. Major Products:
From Oxidation: Sulfoxides or sulfones.
From Reduction: Hydrogenated benzothiazoles or reduced pyridines.
From Substitution: Derivatives with new functional groups on the aromatic rings.
Scientific Research Applications
1. Chemistry:
Used as a precursor in the synthesis of more complex organic molecules, offering a scaffold for further functionalization.
2. Biology:
Serves as a probe for studying enzyme interactions, particularly those involving sulfonamide groups, due to its structural similarity to biologically active molecules.
3. Medicine:
Investigated for its potential in drug discovery, particularly as an anti-inflammatory or anticancer agent due to the pharmacophores present in its structure.
4. Industry:
Employed in the development of materials with specific electronic properties, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
1. Molecular Targets and Pathways:
Enzyme Inhibition: The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the substrate or binding to the active site.
Signal Transduction Pathways: Modulation of pathways involved in cell signaling, particularly those involving sulfamoyl-containing compounds.
Comparison with Similar Compounds
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide: Similar in structure but with a methyl group instead of dimethyl.
N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide: Features an ethyl group instead of dimethyl.
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-4-carboxamide: Replaces the pyridine ring with a quinoline ring for different chemical properties.
2. Highlighting Uniqueness:
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide is unique due to the presence of the dimethylsulfamoyl group, which can confer distinct electronic and steric properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogues.
This compound is a compelling subject of study due to its intricate structure and versatile applications across various fields of science and technology. Whether it's pushing boundaries in medicinal chemistry or opening new avenues in materials science, this compound holds immense potential for future innovations.
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c1-19(2)24(21,22)11-3-4-12-13(9-11)23-15(17-12)18-14(20)10-5-7-16-8-6-10/h3-9H,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYATUGFKPREOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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